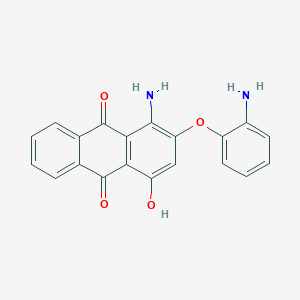![molecular formula C11H9F3O3 B13139339 [3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of an acetyl group, a trifluoromethyl group, and a phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-acetyl-5-(trifluoromethyl)benzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using an oxidizing agent like chromium trioxide or pyridinium chlorochromate to yield the desired ketone.
Acylation: The ketone is acylated using acetic anhydride in the presence of a catalyst, such as pyridine, to form the final product, 2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid.
Industrial Production Methods
Industrial production of 2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid involves its interaction with molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 2,4,5-Trifluorophenylacetic acid
Uniqueness
2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both an acetyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H9F3O3 |
|---|---|
分子量 |
246.18 g/mol |
IUPAC 名称 |
2-[3-acetyl-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H9F3O3/c1-6(15)8-2-7(4-10(16)17)3-9(5-8)11(12,13)14/h2-3,5H,4H2,1H3,(H,16,17) |
InChI 键 |
IJFJSSXUMMEALI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
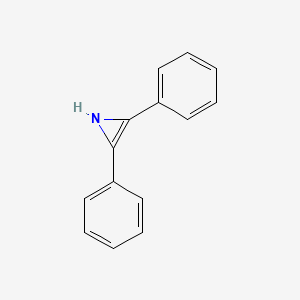

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
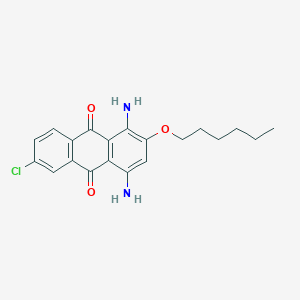
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)

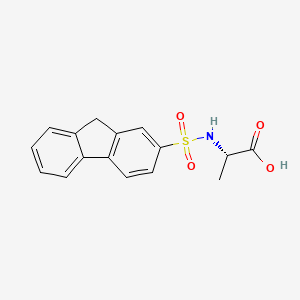
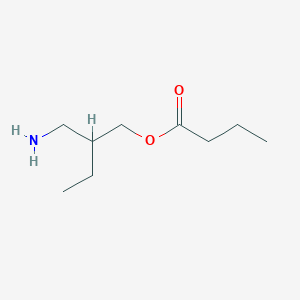

![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)

